Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
Overview
Description
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a chlorobenzyl group, and a sulfanyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazolopyrimidine intermediate with a chlorobenzyl halide in the presence of a base.
Sulfanyl Linkage Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanyl linkage can modulate its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl {2-[(2-bromobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
- Methyl {2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
- Methyl {2-[(2-methylbenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate
Uniqueness
Methyl {2-[(2-chlorobenzyl)sulfanyl]-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
methyl 2-[2-[(2-chlorophenyl)methylsulfanyl]-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13(22)7-10-6-12(21)20-14(17-10)18-15(19-20)24-8-9-4-2-3-5-11(9)16/h2-6H,7-8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFKHJASMJDXJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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